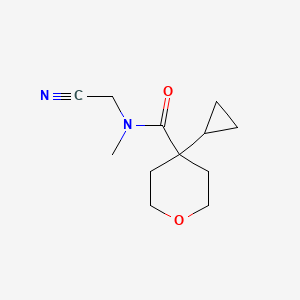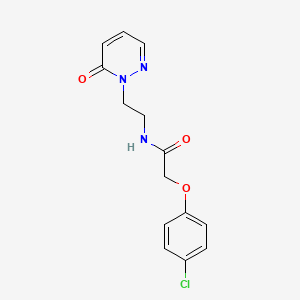
2-(4-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide is a useful research compound. Its molecular formula is C14H14ClN3O3 and its molecular weight is 307.73. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Antimicrobial Studies
Research has been conducted on the synthesis and antimicrobial studies of derivatives related to "2-(4-chlorophenoxy)-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)acetamide." For instance, Patel, Mistry, and Desai (2009) explored the synthesis of 4‐Oxo‐thiazolidine derivatives starting from ethyl (4-chlorophenoxy)acetate, leading to compounds with potential antimicrobial applications. These derivatives underwent various reactions to produce 4-thiazolidinone and 5-methyl-4-thiazolidinone derivatives, which were further reacted to yield compounds with specified structural features. The antimicrobial studies of these compounds suggest their potential as antimicrobial agents, highlighting the chemical's relevance in developing new pharmaceuticals (Patel, Mistry, & Desai, 2009).
Structural and Molecular Docking Analysis
Another research focus involves the synthesis, structure, and molecular docking analysis of derivatives for anticancer applications. Sharma et al. (2018) synthesized a derivative, N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide, and conducted an in silico modeling study targeting the VEGFr receptor. This study underscores the compound's potential in anticancer drug development, providing a basis for further exploration of "this compound" derivatives in cancer research (Sharma et al., 2018).
Potential as Pesticides
Olszewska, Tarasiuk, and Pikus (2009) characterized new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, including the core structure of interest, for their potential as pesticides. These compounds were evaluated using X-ray powder diffraction, providing new data that could aid in the development of effective pesticide compounds. This research highlights the compound's utility in agricultural applications, particularly in pest management strategies (Olszewska, Tarasiuk, & Pikus, 2009).
Antimicrobial and Antioxidant Agents
The exploration of novel derivatives for antimicrobial and antioxidant activities has been a significant area of research. H. H. et al. (2015) focused on the synthesis and reactions of new pyridine carbonitrile derivatives, including those related to "this compound," assessing their antimicrobial and antioxidant properties. This research not only broadens the scope of the compound's applications but also contributes to the discovery of new therapeutic agents with enhanced efficacy (H. H. et al., 2015).
Propiedades
IUPAC Name |
2-(4-chlorophenoxy)-N-[2-(6-oxopyridazin-1-yl)ethyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14ClN3O3/c15-11-3-5-12(6-4-11)21-10-13(19)16-8-9-18-14(20)2-1-7-17-18/h1-7H,8-10H2,(H,16,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRCAYFYHTPGWOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNC(=O)COC2=CC=C(C=C2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.73 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-(2-methyl-1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)(4-morpholinophenyl)methanone](/img/structure/B2919713.png)
![2-[[5-(3-chlorophenyl)-11-(hydroxymethyl)-14-methyl-2-oxa-4,6,13-triazatricyclo[8.4.0.03,8]tetradeca-1(10),3(8),4,6,11,13-hexaen-7-yl]sulfanyl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B2919714.png)
![2-(4-fluorophenoxy)-N-(5-isobutyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)acetamide](/img/structure/B2919717.png)
![2-(4-chloro-2-methylphenoxy)-N-[(cyclohexylcarbamothioyl)amino]acetamide](/img/structure/B2919718.png)
![[3-(3-Methoxypropyl)-1-bicyclo[1.1.1]pentanyl]hydrazine](/img/structure/B2919719.png)

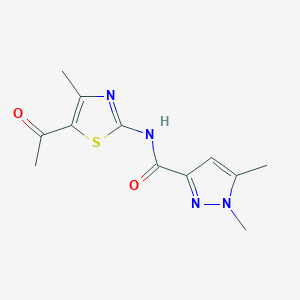
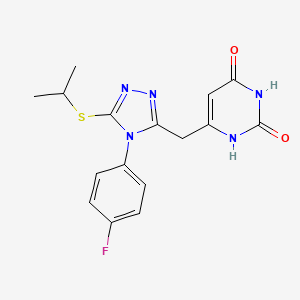

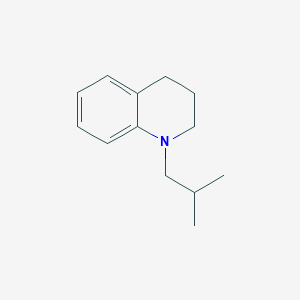
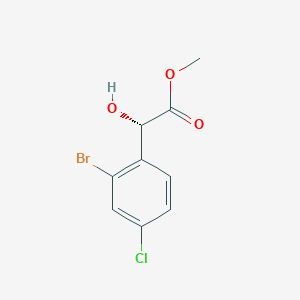
![N-[4-(2,4-dimethoxyphenyl)-1,3-thiazol-2-yl]-5-nitrothiophene-2-carboxamide](/img/structure/B2919731.png)
